molecular formula C10H20N2O4 B556989 H-Orn(Boc)-OH CAS No. 13650-49-2

H-Orn(Boc)-OH

Cat. No.: B556989
CAS No.: 13650-49-2
M. Wt: 232.28 g/mol
InChI Key: GLZZMUULAVZVTA-UHFFFAOYSA-N
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Description

H-Orn(Boc)-OH, also known as H-Orn(Boc)-OH, is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound H-Orn(Boc)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality H-Orn(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Orn(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZMUULAVZVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13650-49-2
Record name NSC164054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Role of Boc protecting group in amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Boc

My initial move is a deep dive into the Boc protecting group. I am starting with comprehensive Google searches, focusing on its role in amino acids. I need a solid understanding of its introduction, properties, stability, and cleavage for my needs. I'm keen on establishing a robust foundation of knowledge to continue forward.

Analyzing Boc Protection Strategy

I'm now expanding my focus to compare Boc with Fmoc in peptide synthesis. I'm structuring a technical guide, starting with protection principles. I'm also planning to detail Boc's mechanism and reactions, including tables of key data like reaction conditions and reagents. I am creating visual aids to clarify chemical structures and workflows, and I plan to include citations for all information.

Expanding Boc's Depth and Scope

I'm now diving deep, expanding the scope to not only search but compare Boc to Fmoc, specifically in peptide synthesis. I'm focusing on creating an educational resource. The guide will begin by covering the fundamentals of protecting amino acids. Then, I'll detail Boc's mechanism and key reactions, incorporating important reaction conditions and reagents into my tables.

A Comprehensive Technical Guide to N-δ-Boc-L-Ornithine (H-Orn(Boc)-OH): Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ornithine in Peptide Synthesis

In the landscape of peptide chemistry and drug development, the non-proteinogenic amino acid L-ornithine occupies a position of significant strategic value. Unlike the 20 canonical amino acids, ornithine is not directly incorporated into proteins during ribosomal translation but plays a crucial role as a metabolic intermediate, most notably in the urea cycle.[1] Its synthetic utility, however, is where it truly distinguishes itself for researchers. The side chain of ornithine, terminating in a primary amine (the δ-amino group), provides a unique chemical handle for a variety of modifications that are pivotal in modern peptide design.

This guide focuses on a key derivative that unlocks this potential: N-δ-Boc-L-ornithine , commonly abbreviated as H-Orn(Boc)-OH . The nomenclature itself provides critical information: the "H-" signifies a free α-amino group, while "(Boc)" indicates that the δ-amino side chain is protected by a tert-butyloxycarbonyl group. This configuration makes H-Orn(Boc)-OH an indispensable building block, particularly for the now-dominant Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]

The rationale for employing H-Orn(Boc)-OH is rooted in the principle of orthogonal protection . In Fmoc-SPPS, the temporary Nα-Fmoc group is removed with a base (like piperidine), while side-chain protecting groups must remain stable under these conditions. The acid-labile Boc group on the ornithine side chain perfectly fits this requirement, as it is only removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA), typically during the final cleavage of the peptide from the resin.[2][3] This differential stability allows for the precise, stepwise assembly of complex peptide sequences and enables advanced applications such as lactam bridge cyclization, targeted conjugation, and the synthesis of novel peptide architectures.[2]

This document provides researchers, scientists, and drug development professionals with a detailed technical overview of H-Orn(Boc)-OH, from its fundamental properties to field-proven protocols for its application.

Physicochemical Properties of H-Orn(Boc)-OH

A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its successful application in synthesis. The key identifiers and characteristics of H-Orn(Boc)-OH are summarized below.

PropertyValueSource(s)
Compound Name N-δ-Boc-L-ornithine; (S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid[4]
Abbreviation H-Orn(Boc)-OH[4]
CAS Number 13650-49-2[4][5]
Molecular Formula C₁₀H₂₀N₂O₄[5][6]
Molecular Weight 232.28 g/mol [5][6]
Appearance White to off-white solid/powder
Storage Conditions Store at -20°C, sealed in a dry, dark place[5][7]
Solubility Soluble in organic solvents such as DMSO and DMF

The Role of H-Orn(Boc)-OH in Modern Peptide Synthesis

The primary application of H-Orn(Boc)-OH is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . The success of SPPS hinges on a robust and selective protection group strategy to prevent unwanted side reactions during the iterative process of amino acid coupling.[8]

The Principle of Orthogonal Protection

The combination of an Nα-Fmoc group and a side-chain Boc group is a classic example of an orthogonal protection scheme.[2] The Fmoc group is labile to mild base, allowing for its removal at each cycle to expose the N-terminal amine for the next coupling step. Conversely, the Boc group on the ornithine side chain is completely stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acid.[3] This orthogonality is the cornerstone of the strategy, ensuring the integrity of the side chain throughout the synthesis until the final global deprotection step.[8]

This is in contrast to older Boc-based SPPS strategies, where both the Nα-Boc group and benzyl-type side-chain protecting groups are acid-labile, relying on differential sensitivity to acid strength for selectivity rather than true orthogonality.[8] The milder conditions and superior selectivity of the Fmoc/Boc approach have made it the preferred method for most applications.[9]

G cluster_0 Fmoc-SPPS Cycle cluster_1 Final Cleavage A Resin-Bound Peptide (Nα-Fmoc protected) Side chains (e.g., Orn(Boc)) are stable B Fmoc Deprotection (20% Piperidine in DMF) Base-labile Fmoc group removed A->B Iterative Cycle C Resin-Bound Peptide (Free Nα-Amine) B->C Iterative Cycle D Coupling Step: Activate & Add Next Fmoc-AA-OH C->D Iterative Cycle D->A Iterative Cycle E Completed Peptide on Resin (Side chains Boc-protected) F Global Deprotection (TFA Cocktail) Acid-labile Boc groups removed E->F G Free Peptide in Solution F->G

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Key Applications in Research and Drug Development

The unique structure of H-Orn(Boc)-OH enables several advanced applications that are critical for the development of sophisticated peptide-based molecules.

  • Synthesis of Cyclic Peptides: Peptide cyclization is a widely used strategy to enhance metabolic stability, increase receptor binding affinity, and improve bioavailability. The ornithine side chain is a perfect anchor point for forming a lactam bridge. After assembling the linear peptide, the Boc group on the ornithine side chain and an acid-labile protecting group on a C-terminal Asp or Glu residue can be selectively removed, allowing for an intramolecular amide bond formation to cyclize the peptide.[2]

  • Site-Specific Conjugation: The δ-amino group of ornithine serves as a versatile point for attaching other molecules. After the peptide is synthesized and the Boc group is removed, the newly freed amine can be used to conjugate fluorophores, polyethylene glycol (PEG), cytotoxic drugs (for antibody-drug conjugates), or other moieties to tailor the peptide's properties.[2]

  • Arginine Analogs: The ornithine side chain can be guanidinylated post-synthesis to convert the ornithine residue into an arginine residue. This allows for the introduction of modified or labeled arginine residues into a peptide sequence.[10]

Experimental Protocol: Incorporation of an Amino Acid onto H-Orn(Boc)-OH on a Solid Support

This protocol details the steps for coupling the next amino acid in a sequence after H-Orn(Boc)-OH has already been attached to the solid-phase resin. This protocol assumes the starting material is Resin-Orn(Boc)-H , meaning the Nα-amino group of ornithine is free and ready for coupling.

I. Materials and Reagents

  • Resin: Resin-Orn(Boc)-H (e.g., pre-loaded Wang or Rink Amide resin)

  • Amino Acid: Fmoc-protected amino acid (e.g., Fmoc-Ala-OH), 4 equivalents relative to resin loading.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), 3.9 equivalents.

  • Base: DIPEA (N,N-Diisopropylethylamine), 8 equivalents.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Washing Solutions: DMF, DCM.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Equipment: Solid-phase peptide synthesis vessel, shaker, filtration apparatus.

II. Step-by-Step Methodology

  • Resin Swelling:

    • Place the Resin-Orn(Boc)-H in the reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

    • Wash the resin 3 times with DMF to prepare for the coupling reaction.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-protected amino acid and HBTU in a minimal amount of DMF.

    • Add DIPEA to the solution. The solution will typically change color (e.g., to yellow), indicating activation.

    • Allow the activation to proceed for 1-2 minutes. Causality Note: Pre-activation ensures the formation of a highly reactive acyl-imidazolium intermediate, which promotes efficient and rapid amide bond formation while minimizing side reactions like racemization.[11]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Self-Validation: To confirm reaction completion, a small sample of resin can be taken and subjected to a Kaiser test. A negative result (beads remain yellow) indicates that all primary amines have been acylated.

  • Washing:

    • Drain the reaction solution.

    • Wash the peptidyl-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.

  • Fmoc Deprotection (Preparation for Next Cycle):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes. Causality Note: A two-step deprotection ensures complete removal of the Fmoc group, which can be sterically hindered.

    • Drain the deprotection solution.

  • Final Washing:

    • Wash the resin thoroughly (e.g., 5x DMF, 5x DCM) to remove all traces of piperidine, which would neutralize the next coupling reaction.

    • The resin is now ready for the next coupling cycle.

Caption: SPPS workflow for coupling an amino acid to H-Orn(Boc)-OH.

Safety and Handling

As with all laboratory reagents, H-Orn(Boc)-OH and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or fume hood.[5]

  • Storage: Store the compound in a tightly sealed container in a freezer (-20°C) to ensure long-term stability.[7]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

N-δ-Boc-L-ornithine (H-Orn(Boc)-OH) is a cornerstone reagent for modern peptide synthesis. Its defining feature—a side-chain Boc group orthogonal to the widely used Nα-Fmoc protecting group—provides chemists with the precision and flexibility required to build complex and novel peptide structures. From enabling the synthesis of conformationally constrained cyclic peptides to providing a specific handle for bioconjugation, H-Orn(Boc)-OH is a critical tool for advancing research in chemistry, biology, and the development of next-generation peptide therapeutics. A thorough understanding of its properties and the causality behind its application in SPPS protocols, as outlined in this guide, is essential for its effective and reliable use in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18660266, delta-Boc-l-ornithine. PubChem. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Aapptec Peptides. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Aapptec Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015803, Boc-orn(boc)-OH. PubChem. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 767-776. Retrieved from [Link]

  • ChemSrc. (2025). H-Orn(Boc)-OH | CAS#:13650-49-2. ChemSrc. Retrieved from [Link]

  • Li, B., et al. (2020). Cooperative Stapling of Native Peptides at Lysine and Tyrosine or Arginine with Formaldehyde. Angewandte Chemie International Edition, 60(1), 348-352. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Peptides. Retrieved from [Link]

  • G. A. Acosta, et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21, 8135-8140. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. The Journal of Organic Chemistry, 73(21), 8572-8574. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: Ornithine. LifeTein Peptide Blog. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756114. PubChem. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of H-Orn(Boc)-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-ornithine (H-Orn(Boc)-OH), a critical parameter influencing its application in peptide synthesis, drug formulation, and various biochemical assays. We will move beyond simple data points to dissect the underlying chemical principles that govern its solubility, offering a predictive framework for solvent selection and providing a robust protocol for empirical determination.

The Molecular Profile of H-Orn(Boc)-OH and its Implications for Solubility

H-Orn(Boc)-OH is an amino acid derivative where the alpha-amino group of ornithine is protected by a tert-butoxycarbonyl (Boc) group. This structural modification is central to its solubility profile. The parent amino acid, L-ornithine, is zwitterionic and highly polar, rendering it readily soluble in aqueous solutions but poorly soluble in most organic solvents.

The introduction of the bulky, lipophilic Boc group drastically alters the molecule's electronic and steric landscape:

  • Reduced Polarity: The Boc group masks the positive charge of the α-amino group, eliminating the zwitterionic character at neutral pH. This significantly increases the molecule's overall hydrophobicity.

  • Steric Hindrance: The tert-butyl group can sterically hinder intermolecular interactions, particularly the hydrogen bonding that would otherwise dominate in a crystal lattice.

  • Remaining Polar Moieties: The molecule retains a free carboxylic acid and a side-chain primary amine, which can participate in hydrogen bonding as both donors and acceptors.

This duality—a hydrophobic head and a polar tail—results in a nuanced solubility profile, making solvent selection a critical, non-trivial step in experimental design.

Quantitative and Qualitative Solubility Data of H-Orn(Boc)-OH

The solubility of H-Orn(Boc)-OH is a function of the solvent's polarity, hydrogen bonding capacity, and the operational temperature. Below is a summary of available data, which combines quantitative measurements with qualitative observations from technical datasheets.

Solvent ClassSolvent NameFormulaSolubilityTemperatureSource(s)
Polar Protic WaterH₂O~50 mg/mLNot Specified
MethanolCH₃OHSolubleNot Specified
Polar Aprotic Dimethylformamide (DMF)(CH₃)₂NC(O)HSolubleNot Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOExpected to be Soluble--
AcetonitrileCH₃CNSparingly Soluble to Insoluble--
Nonpolar Dichloromethane (DCM)CH₂Cl₂Sparingly Soluble to Insoluble--
Ethyl AcetateCH₃COOCH₂CH₃Sparingly Soluble to Insoluble--

Note: "Soluble" is a qualitative term. For applications requiring high concentrations, empirical determination is essential. The "Expected to be Soluble" and "Sparingly Soluble" entries are based on the general behavior of Boc-protected amino acids and should be experimentally verified.

The "Why": Deconstructing Solubility Behavior

The observed solubility patterns can be explained by considering the intermolecular forces at play between H-Orn(Boc)-OH and the solvent molecules.

cluster_Solute H-Orn(Boc)-OH cluster_Solvents Solvent Classes Solute Hydrophobic Boc-Group Polar -COOH & Side-Chain -NH2 Protic Polar Protic (e.g., Water, Methanol) H-Bond Donors & Acceptors Solute->Protic Strong Interaction (H-Bonding with -COOH/-NH2) Aprotic Polar Aprotic (e.g., DMF, DMSO) Only H-Bond Acceptors Solute->Aprotic Moderate Interaction (H-Bonding with -COOH) Nonpolar Nonpolar (e.g., DCM) van der Waals forces Solute->Nonpolar Weak Interaction (Boc group interaction)

Caption: Intermolecular forces governing H-Orn(Boc)-OH solubility.

  • In Polar Protic Solvents (e.g., Water, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate both the polar carboxylic acid and the side-chain amine of H-Orn(Boc)-OH, leading to good solubility. Water, for instance, can form a hydration shell around these polar groups, overcoming the lattice energy of the solid solute.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have large dipole moments and can act as hydrogen bond acceptors, but they lack acidic protons to donate. They can effectively solvate the carboxylic acid proton of H-Orn(Boc)-OH. The high polarizability of solvents like DMSO also helps in dissolving solutes with both polar and nonpolar regions. This explains the generally good solubility in these solvents.

  • In Nonpolar Solvents (e.g., Dichloromethane): These solvents lack the ability to form strong hydrogen bonds. While the nonpolar Boc group has some affinity for these solvents via van der Waals interactions, this is insufficient to overcome the strong intermolecular hydrogen bonding between the H-Orn(Boc)-OH molecules in the solid state. Consequently, solubility is typically low.

Experimental Protocol: Thermodynamic Equilibrium Solubility Assay

To obtain precise, application-relevant solubility data, a thermodynamic equilibrium solubility assay is the gold standard. This method ensures that the true equilibrium between the dissolved and undissolved solute is reached.

Principle:

An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined, typically by HPLC or UV-Vis spectroscopy.

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh approximately 10-20 mg of H-Orn(Boc)-OH into several 2 mL glass vials.

    • Prepare a set of vials for each solvent to be tested (e.g., Water, Methanol, DMF, DMSO, Acetonitrile, Dichloromethane).

    • Create a calibration curve by preparing a stock solution of H-Orn(Boc)-OH in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and making a series of dilutions with known concentrations.

  • Equilibration:

    • Add a precise volume (e.g., 1 mL) of the test solvent to each vial containing the solid H-Orn(Boc)-OH. The amount of solid should be in clear excess of its expected solubility.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean analysis vial. This step is critical to remove all undissolved microcrystals.

    • Dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the range of the calibration curve.

  • Quantification (HPLC Method):

    • Analyze the prepared calibration standards and the diluted samples by a validated HPLC method (e.g., Reverse-Phase with UV detection at ~210 nm).

    • Integrate the peak area corresponding to H-Orn(Boc)-OH for all samples.

    • Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve (R² > 0.99).

    • Use the equation of the line from the calibration curve to calculate the concentration of H-Orn(Boc)-OH in the diluted samples.

  • Calculation:

    • Calculate the final solubility using the following formula: Solubility (mg/mL) = (Concentration from curve) × (Dilution factor)

cluster_Prep 1. Preparation cluster_Equil 2. Equilibration cluster_Proc 3. Processing cluster_Quant 4. Quantification A Weigh excess H-Orn(Boc)-OH B Add test solvent A->B C Agitate at constant T (24-48 hours) B->C D Settle suspension C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate concentration vs. calibration curve G->H

Caption: Workflow for the Equilibrium Solubility Assay.

Conclusion: From Data to Decision-Making

The solubility of H-Orn(Boc)-OH is a prime example of how a single functional group modification—the Boc protection—redefines a molecule's behavior in solution. While it exhibits good solubility in water and polar organic solvents like methanol and DMF, its utility in nonpolar systems is limited. For any critical application, particularly in formulation development or high-concentration reactions, the qualitative data from datasheets should be considered preliminary. The robust, quantitative data derived from a well-executed equilibrium solubility assay is indispensable for building predictive models, ensuring reproducibility, and accelerating the development of novel therapeutics.

References

  • BOC-L-Ornithine Datasheet. AstaTech Inc.

  • H-Orn(Boc)-OH Product Information. Chem-Impex International, Inc.

A Comprehensive Technical Guide to the Synthesis of N-δ-Boc-L-ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-δ-tert-butyloxycarbonyl-L-ornithine (N-δ-Boc-L-ornithine) is a cornerstone derivative of the non-proteinogenic amino acid L-ornithine. Its strategic importance lies in its application as a critical building block in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics and other complex pharmaceutical agents. The L-ornithine molecule possesses two primary amino groups: one at the α-carbon and another at the terminus of its side chain (the δ-position). This bifunctionality necessitates a robust protection strategy to selectively mask one amine while the other participates in peptide bond formation.

The tert-butyloxycarbonyl (Boc) group on the δ-amino function provides acid-labile protection, orthogonal to the often-used Fmoc protection of the α-amino group in standard SPPS protocols. This allows for the selective deprotection and subsequent modification of the side chain, enabling the synthesis of branched peptides, lactam-bridged peptides, and various conjugates. The synthesis of N-δ-Boc-L-ornithine with high purity and yield is therefore a fundamental process in synthetic medicinal chemistry.

This guide provides an in-depth examination of the most reliable and widely adopted method for the synthesis of N-δ-Boc-L-ornithine: the copper(II) chelate-mediated selective acylation. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of purification and characterization that ensure the final product's integrity.

Core Synthetic Strategy: The Copper Chelate Method

The primary challenge in synthesizing N-δ-Boc-L-ornithine is achieving selective acylation of the less reactive δ-amino group in the presence of the more nucleophilic α-amino group. The most elegant and industrially scalable solution to this problem involves the use of a transient copper(II) chelate to mask the α-amino and carboxylate groups.

Principle and Rationale

The method leverages the ability of α-amino acids to form stable, square planar complexes with copper(II) ions. In an aqueous solution, L-ornithine hydrochloride reacts with a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), to form a deep blue bis(L-ornithinato)copper(II) complex. In this complex, the α-amino group and the carboxylate group of each ornithine ligand are coordinated to the central copper atom. This coordination effectively blocks these two functional groups, leaving the δ-amino group as the sole primary amine available for reaction.

The subsequent acylation is performed using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) under basic conditions. The base, typically sodium carbonate or sodium hydroxide, is crucial for maintaining a pH that facilitates the reaction and neutralizes the acid byproduct. Once the selective N-δ-acylation is complete, the copper(II) ion is removed from the complex. This is typically achieved by precipitating the copper as an insoluble salt, such as copper sulfide (by introducing H₂S gas or a sulfide salt) or, more commonly and safely, by using a chelating agent like ethylenediaminetetraacetic acid (EDTA) which forms a more stable, water-soluble complex with copper, allowing for its removal during the aqueous workup.

The following diagram illustrates the workflow of the copper chelate-mediated synthesis.

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Selective Acylation cluster_2 Step 3: Decomplexation & Isolation A L-Ornithine·HCl + CuSO4·5H2O B Adjust pH with NaOH (Formation of deep blue solution) A->B C Bis(L-ornithinato)copper(II) Complex (α-NH2 and α-COOH blocked) B->C D Add Boc-Anhydride (Boc2O) in an organic solvent (e.g., Dioxane) C->D E Maintain pH > 9 (Reaction proceeds on free δ-NH2) F N-δ-Boc-L-ornithine-Copper Complex G Add EDTA solution (Chelates and removes Cu2+) F->G H Acidify with HCl to pH ~3 (Precipitation of product) G->H I Filter, Wash (H2O, Acetone), and Dry H->I J Pure N-δ-Boc-L-ornithine I->J

Caption: Workflow for the Synthesis of N-δ-Boc-L-ornithine via Copper Chelation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established literature methods.

Materials:

  • L-Ornithine monohydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Ethylenediaminetetraacetic acid disodium salt (EDTA·Na₂)

  • Hydrochloric acid (HCl), concentrated and 2 M

  • Acetone

  • Deionized water

Procedure:

  • Formation of the Copper Complex:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve L-ornithine monohydrochloride (e.g., 16.8 g, 0.1 mol) in deionized water (250 mL).

    • In a separate beaker, dissolve copper(II) sulfate pentahydrate (12.5 g, 0.05 mol) in deionized water (150 mL).

    • Add the copper sulfate solution to the ornithine solution with stirring. A deep blue precipitate will form.

    • Slowly add 2 M NaOH solution dropwise while monitoring the pH. Continue addition until the precipitate dissolves completely and the pH of the resulting deep blue solution is approximately 10.5. This indicates the formation of the soluble bis(L-ornithinato)copper(II) complex.

  • Selective Boc-Protection:

    • Prepare a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol, 1.1 equivalents) in 1,4-dioxane (50 mL).

    • Add the Boc₂O solution to the stirred copper complex solution over 30 minutes.

    • Maintain the pH of the reaction mixture between 10.0 and 10.5 by the concurrent dropwise addition of 2 M NaOH. The reaction is typically complete after stirring for 4-6 hours at room temperature. Progress can be monitored by TLC (n-butanol:acetic acid:water = 4:1:1).

  • Decomplexation and Product Isolation:

    • Prepare a solution of EDTA·Na₂ (18.6 g, 0.05 mol) in deionized water (200 mL) and adjust the pH to ~9 with NaOH.

    • Add the EDTA solution to the reaction mixture. The deep blue color will fade to a lighter blue as the copper is chelated by the EDTA.

    • Filter the solution to remove any minor precipitates.

    • Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to pH 3.0 by the dropwise addition of 2 M HCl. A white precipitate of N-δ-Boc-L-ornithine will form.

    • Stir the suspension in the ice bath for 1-2 hours to ensure complete precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and cold acetone (2 x 30 mL).

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Data Summary
ParameterTypical Value
Yield 75-85%
Appearance White crystalline solid
Melting Point 248-252 °C (decomposes)
Optical Rotation [α]²⁰_D = +20.0 to +22.0° (c=1, H₂O)
Purity (HPLC) >99%
Troubleshooting and Field Insights
  • Di-Boc Contamination: The formation of N-α,N-δ-di-Boc-L-ornithine is the most common side reaction. This occurs if the copper complex is not fully formed or if the pH is too high, leading to some dissociation and exposure of the α-amino group. Ensure the initial pH for complexation is correct and maintain careful pH control during the acylation.

  • Incomplete Reaction: If the reaction stalls, it may be due to hydrolysis of the Boc-anhydride. Ensure the Boc₂O is of good quality and that the reaction is not run for an excessively long time.

  • Product Isolation: Acidification must be done slowly and with efficient cooling to maximize the recovery of the crystalline product. Rapid acidification can lead to an amorphous precipitate that is harder to filter and purify.

Purification and Characterization

A robust synthesis is validated by rigorous purification and characterization of the final product.

Purification Strategy

For most applications, the product obtained after precipitation and washing is of sufficient purity (>99%). If further purification is required, recrystallization can be performed from a hot water/ethanol mixture.

  • Recrystallization Protocol: Dissolve the crude product in a minimum amount of boiling deionized water. Add hot ethanol until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight. Collect the resulting crystals by filtration, wash with cold ethanol/water (1:1), and dry under vacuum.

Analytical Validation
  • ¹H NMR Spectroscopy (400 MHz, D₂O): The expected proton NMR spectrum should show characteristic signals:

    • δ ~3.70 (t, 1H, α-CH)

    • δ ~3.10 (t, 2H, δ-CH₂)

    • δ ~1.85-2.00 (m, 2H, β-CH₂)

    • δ ~1.60-1.75 (m, 2H, γ-CH₂)

    • δ ~1.45 (s, 9H, C(CH₃)₃ of Boc group)

  • Mass Spectrometry (ESI+) : Expected m/z for [M+H]⁺ = 233.15.

  • Optical Rotation : A specific rotation within the accepted range confirms the preservation of the L-enantiomeric form and the absence of significant racemization.

Conclusion

The synthesis of N-δ-Boc-L-ornithine via the copper chelate method represents a classic example of strategic chemical manipulation to achieve selective functionalization of a polyfunctional molecule. The method is robust, scalable, and provides a high-purity product essential for peptide chemistry. The key to success lies in the careful control of pH during the complexation and acylation steps, followed by a well-executed workup to isolate the pure product. The analytical data presented provides a benchmark for researchers to validate the integrity of their synthesized material, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Geiger, R., & König, W. (1981). Amine Protecting Groups. In The Peptides: Analysis, Synthesis, Biology, Vol. 3 (pp. 1-99). Academic Press.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Jian, M., & Liu, S. (2007). An improved method for the synthesis of N-Boc-N-hydroxy-L-ornithine. Journal of Chemical Research, 2007(10), 612-613.

Biological significance of ornithine-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on ornithine-containing peptides. I'm focusing on their biological roles, how they work, and their uses in research and potential medicines. I'm planning to gather a broad overview first.

Defining Scope and Structure

I'm now analyzing search results to shape the technical guide's structure. Key themes are emerging, guiding the flow from basics to applications. I'll begin drafting the introduction, defining the peptides and outlining their importance, including citations. I will then create diagrams of relevant pathways.

Refining Data Acquisition

I'm now conducting a series of more refined Google searches. I'm focusing on biological significance, diverse roles, and applications of ornithine-containing peptides. I'm also analyzing results to inform the guide's structure, starting with an introduction that defines the peptides. I'll include citations and detailed sections on biosynthesis. I'm concurrently creating pathway diagrams.

H-Orn(Boc)-OH stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of H-Orn(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Boc-L-ornithine, chemically referred to as H-Orn(Boc)-OH, is a pivotal building block in contemporary peptide synthesis and drug discovery. Its side-chain amine, protected by the tert-butyloxycarbonyl (Boc) group, allows for selective N-terminal peptide bond formation. However, the inherent chemical nature of its ornithine backbone presents unique stability challenges. This guide provides a comprehensive analysis of the factors governing H-Orn(Boc)-OH stability, outlines scientifically grounded storage and handling protocols, and offers methodologies for assessing its integrity over time. By understanding the causality behind its degradation pathways, researchers can ensure the quality and reliability of this critical reagent, thereby safeguarding the integrity of their synthetic and developmental workflows.

The Chemical Vulnerability of H-Orn(Boc)-OH: A Mechanistic Overview

The stability of H-Orn(Boc)-OH is intrinsically linked to its molecular structure. Unlike simpler amino acids, the ornithine side chain contains a primary amine at the δ-position. This structural feature creates a predisposition for intramolecular cyclization, forming a six-membered ring lactam, particularly under conditions that promote amide bond formation. This process is a primary degradation pathway that can compromise the purity of the material.

Primary Degradation Pathway: Intramolecular Cyclization

The terminal amino group on the side chain of H-Orn(Boc)-OH can act as a nucleophile, attacking the activated carboxyl group of another H-Orn(Boc)-OH molecule or, more commonly, cyclizing upon itself under certain conditions to form a lactam. This irreversible reaction renders the amino acid unusable for its intended purpose in peptide synthesis. The rate of this degradation is influenced by several factors, which will be discussed in subsequent sections.

Figure 1. Primary degradation pathway of H-Orn(Boc)-OH.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of H-Orn(Boc)-OH. Understanding and controlling these is paramount for maintaining the reagent's integrity.

  • Temperature: Elevated temperatures provide the activation energy required for intramolecular cyclization. Therefore, proper temperature control is the most critical factor in long-term storage.

  • Moisture: The presence of water can facilitate the hydrolysis of the Boc protecting group, although this is generally less of a concern than cyclization under typical storage conditions. More importantly, moisture can act as a medium for ionic impurities that may catalyze degradation.

  • pH: Extremes in pH can promote degradation. Acidic conditions can lead to the cleavage of the acid-labile Boc group, while basic conditions can deprotonate the side-chain amine, potentially increasing its nucleophilicity and propensity for cyclization.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the integrity of the material is presumed high if the procedures are followed.

Long-Term Storage

For long-term storage (months to years), H-Orn(Boc)-OH should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to -15°CMinimizes the kinetic energy of molecules, significantly slowing the rate of intramolecular cyclization.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing potential oxidative damage and hydrolysis.
Container Tightly sealed, amber glass vialProtects from light, which can provide energy for degradation, and prevents moisture ingress.
Short-Term Storage and Handling

For daily or weekly use, the following procedures should be adopted to prevent contamination and degradation:

  • Aliquoting: Upon receiving a new batch of H-Orn(Boc)-OH, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Equilibration: Before opening a vial that has been stored at low temperatures, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weighing should be performed in a controlled environment with low humidity. The vial should be promptly and securely sealed after the desired amount of material has been removed.

cluster_storage Storage Protocol cluster_handling Handling Workflow Receive Receive H-Orn(Boc)-OH Aliquot Aliquot into single-use vials (Inert Atmosphere) Receive->Aliquot Store Store at -20°C to -15°C Aliquot->Store Equilibrate Equilibrate vial to RT (in Desiccator) Store->Equilibrate Weigh Weigh desired amount (Low Humidity) Equilibrate->Weigh Seal Promptly reseal vial Weigh->Seal Use Use in synthesis Weigh->Use

Caption: Recommended workflow for the storage and handling of H-Orn(Boc)-OH.

Assessing the Purity and Stability of H-Orn(Boc)-OH

Regular assessment of the purity of H-Orn(Boc)-OH, especially for lots that have been in storage for an extended period, is a critical component of quality control in any research or development setting.

Analytical Techniques

Several analytical techniques can be employed to determine the purity of H-Orn(Boc)-OH and to detect the presence of its lactam degradant.

TechniquePurposeKey Observations
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.Appearance of a new peak corresponding to the lactam, with a different retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and impurity identification.Changes in the chemical shifts and integration of protons, particularly those of the side chain, can indicate lactam formation.
Mass Spectrometry (MS) Confirm molecular weight and identify degradants.Detection of a mass corresponding to the cyclized lactam.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Changes in the amide and carbonyl stretching frequencies can indicate lactam formation.
Experimental Protocol: Purity Assessment by HPLC

The following is a general protocol for the assessment of H-Orn(Boc)-OH purity by reverse-phase HPLC. Method parameters may need to be optimized for specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of H-Orn(Boc)-OH.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all components.

    • Calculate the purity of H-Orn(Boc)-OH as the percentage of the main peak area relative to the total peak area.

    • Identify any impurity peaks and, if possible, confirm their identity by mass spectrometry.

Conclusion

The chemical stability of H-Orn(Boc)-OH is a critical parameter that directly impacts the success of peptide synthesis and drug development endeavors. By understanding the mechanistic basis of its degradation, primarily through intramolecular cyclization, and by implementing rigorous storage and handling protocols, researchers can ensure the long-term integrity of this vital reagent. The consistent application of the guidelines presented in this technical guide will contribute to the reproducibility and reliability of experimental outcomes, ultimately accelerating the pace of scientific discovery.

References

Methodological & Application

H-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS) protocol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of knowledge about H-Orn(Boc)-OH. I'm focusing on its chemical characteristics, how well it dissolves in various substances, and how it behaves when it reacts with others. I am also searching for the established methods of its use in Fm.

Structuring the Application Note

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Expanding the Literature Review

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Boc-SPPS strategy for peptide synthesis using H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm now starting with some focused Google searches to get the lay of the land regarding Boc-SPPS. I'm especially interested in how H-Orn(Boc)-OH is utilized, including its role as a protecting agent within the context of the overall process. I aim to uncover the key literature and techniques related to the protecting steps.

Refining Search Parameters

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Developing Synthesis Protocol

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H-Orn(Boc)-OH coupling reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google searches, focusing on H-Orn(Boc)-OH. I'm gathering all sorts of data: properties, typical coupling reagents, and standard peptide synthesis protocols. I'm trying to cast the widest net at this stage to make sure I don't miss anything.

Analyzing Reaction Mechanisms

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Planning Application Note Structure

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Deprotection of Boc group from H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Procedures

I'm currently engaged in a deep dive, initiating targeted Google searches to gather data on Boc group deprotection from H-Orn(Boc)-OH. I'm focusing on the reaction mechanisms, common reagents, and detailed experimental procedures to build a solid foundation.

Analyzing Search Results

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Commencing Deep Dive

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H-Orn(Boc)-OH activation with HATU/DIPEA

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Activation

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Gathering Initial Information

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Structuring Application Note Outline

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Cleavage of peptide from resin after Boc-SPPS with H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Peptide Search

I'm starting my deep dive by using Google to hunt down reliable info on cleaving peptides from resin after Boc-SPPS. My main focus is peptides with H-Orn(Boc)-OH. I need to understand the best methods for this particular situation.

Structuring Application Note

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Expanding Search Scope

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving challenges associated with the incomplete coupling of H-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development who encounter this common yet often frustrating issue. Here, we will delve into the underlying causes of poor coupling efficiency and provide a systematic, evidence-based approach to troubleshooting.

Introduction: The Challenge of H-Orn(Boc)-OH

H-Orn(Boc)-OH is a crucial building block in the synthesis of many peptides. However, the bulky tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine can present significant steric hindrance, leading to incomplete coupling reactions. This guide will walk you through diagnosing the problem, understanding its root causes, and implementing effective solutions.

Part 1: Diagnosis - Is Incomplete Coupling of H-Orn(Boc)-OH the Issue?

The first step in troubleshooting is accurate diagnosis. Several signs can point towards incomplete coupling of H-Orn(Boc)-OH.

Frequently Asked Questions (FAQs) on Diagnosis

Q1: What are the immediate signs of an incomplete coupling reaction during SPPS?

A positive Kaiser test (ninhydrin test) after the coupling step is the most direct indicator of free primary amines on the resin, signifying an incomplete reaction. The beads will turn a distinct blue/purple color. However, be aware that certain N-terminal residues, like proline, will yield a different color (typically yellow or red).

Q2: My Kaiser test is negative, but I still suspect a problem. Are there other indicators?

Yes. A negative Kaiser test isn't always conclusive, especially with sterically hindered amino acids where the free amine might be less accessible. Further evidence of incomplete coupling can be the presence of deletion sequences (peptide chains missing the intended amino acid) in the final crude product upon analysis by mass spectrometry (MS).

Q3: How can I definitively confirm an incomplete coupling of H-Orn(Boc)-OH?

The most reliable method is to cleave a small sample of the resin-bound peptide and analyze it via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of a significant peak corresponding to the mass of the deletion peptide (the sequence lacking ornithine) is definitive proof of incomplete coupling.

Part 2: Uncovering the Root Causes

Understanding the "why" behind incomplete coupling is critical for selecting the right solution.

Root_Causes incomplete_coupling Incomplete Coupling of H-Orn(Boc)-OH steric_hindrance Steric Hindrance (Boc Group) steric_hindrance->incomplete_coupling peptide_aggregation Peptide Aggregation peptide_aggregation->incomplete_coupling reagent_issues Suboptimal Reagents/ Conditions reagent_issues->incomplete_coupling sub_reagent1 Insufficient Activation reagent_issues->sub_reagent1 sub_reagent2 Poor Reagent Choice reagent_issues->sub_reagent2 sub_reagent3 Inadequate Excess reagent_issues->sub_reagent3 resin_factors Resin-Related Issues resin_factors->incomplete_coupling

Caption: Root causes of incomplete H-Orn(Boc)-OH coupling.

FAQs on Causality

Q1: How exactly does the Boc group on the ornithine side chain cause steric hindrance?

The bulky tert-butyl group of the Boc protector on the delta-amine of ornithine can physically obstruct the approach of the activated carboxyl group of the incoming H-Orn(Boc)-OH to the N-terminal amine of the growing peptide chain. This is particularly problematic when the peptide chain itself is long or has a folded secondary structure.

Q2: What is peptide aggregation and how does it affect coupling?

During SPPS, growing peptide chains can interact with each other through hydrogen bonding, leading to aggregation. This can cause the resin beads to clump together and can physically block reactive sites, preventing efficient coupling. Certain sequences are more prone to aggregation.

Q3: Can my choice of coupling reagents be the problem?

Absolutely. Standard coupling reagents like HBTU/HOBt might not be potent enough to overcome the steric hindrance associated with H-Orn(Boc)-OH. The choice of activator, base, and solvent system is critical.

Part 3: Troubleshooting Strategies and Protocols

Here we present a systematic approach to overcoming incomplete coupling of H-Orn(Boc)-OH.

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Strategy 1: Double Coupling start->double_couple change_reagents Strategy 2: Change Coupling Reagents start->change_reagents modify_conditions Strategy 3: Modify Reaction Conditions start->modify_conditions check_reagents Re-evaluate Reagents (Freshness, Purity) start->check_reagents sub_reagent1 Use Stronger Activator (e.g., HATU, COMU) change_reagents->sub_reagent1 sub_condition1 Increase Temperature modify_conditions->sub_condition1 sub_condition2 Incorporate Chaotropic Agents modify_conditions->sub_condition2

Optimizing reaction time for H-Orn(Boc)-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously researching H-Or n(Boc)-OH coupling reactions. I'm focusing on key aspects like coupling reagents, typical reaction conditions, and factors that impact the reaction's speed. Google searches are my primary tool for this initial data gathering.

Analyzing Search Results

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Planning Detailed Protocols

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Dealing with steric hindrance from the Boc protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now diving deep into Google searches, aiming to build a solid foundation of information about the steric hindrance of the Boc protecting group. My focus is on the typical issues, effective troubleshooting approaches, alternative protecting groups, and reaction conditions that are of significant relevance to the topic.

Structuring the Technical Support

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Refining Search Strategies

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I'm focusing my efforts on structuring the technical support center as a Q&A, and I'm synthesizing the gathered data to provide detailed answers. I plan to explain chemical principles and offer troubleshooting steps. I'll be using Graphviz diagrams, and creating tables to summarize quantitative data, all while incorporating citations.

Improving yield of peptides containing H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down information on issues that might affect the yield of peptides that use H-Orn(Boc)-OH. I'm focusing on things like lactam formation, potential side reactions, and strategies to improve things. My initial searches are setting the stage for a deeper dive.

Defining the Search Scope

I'm now narrowing my Google searches to pinpoint specific issues impacting H-Orn(Boc)-OH peptide yields. The focus is now shifting to lactam formation, side reactions, coupling conditions, and protection strategies. I am beginning to look at the underlying chemical principles in relation to those topics. I am gathering data now.

Outlining Support Content

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Side reactions associated with H-Orn(Boc)-OH deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting for side reactions encountered during the deprotection of the Boc group from the side chain of ornithine residues (H-Orn(Boc)-OH). Our goal is to equip you with the expertise to diagnose, mitigate, and prevent these common issues, ensuring the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the final deprotection of an Orn(Boc)-containing peptide?

The most prevalent and often frustrating side reaction is the formation of a δ-lactam at the ornithine side chain. This intramolecular cyclization occurs after the Boc group is removed, where the newly liberated δ-amino group attacks the C-terminal carbonyl group of the ornithine residue itself. This results in a cyclic byproduct that can be difficult to separate from the target peptide, leading to lower yields and purification challenges.

Q2: What factors promote δ-lactam formation in Orn(Boc) deprotection?

Several factors can influence the rate and extent of lactam formation:

  • pH and Basicity: The reaction is often catalyzed by bases. Residual base from previous steps or the use of basic scavengers during cleavage can accelerate this unwanted cyclization.

  • Steric Hindrance: The local steric environment around the ornithine residue can play a role. Less hindered environments may facilitate the necessary conformational arrangement for the intramolecular attack.

  • Reaction Time and Temperature: Prolonged exposure to deprotection reagents or elevated temperatures can increase the likelihood of side reactions, including lactam formation.

Troubleshooting Guide: Diagnosis and Mitigation of Side Reactions

This section provides a structured approach to identifying and resolving side reactions associated with H-Orn(Boc)-OH deprotection.

Issue 1: Unexpected mass peak corresponding to -18 Da in Mass Spectrometry analysis.

Diagnosis: A mass loss of 18 Da (the mass of water) from your target peptide is a strong indicator of lactam formation. This is because the intramolecular cyclization to form the lactam involves the elimination of a molecule of water.

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy cluster_prevention Prevention start Unexpected Mass Peak (-18 Da) in MS step1 Confirm Lactam Formation via MS/MS start->step1 Investigate step2 Optimize Deprotection Cocktail step1->step2 If Confirmed step3 Reduce Deprotection Time & Temperature step2->step3 Further Optimization step4 Purify Immediately Post-Cleavage step3->step4 Post-Processing prevention1 Consider Alternative Protecting Groups (e.g., Mtt, ivDde) step4->prevention1 For Future Syntheses start H-Orn(Boc)-OH Residue in Peptide Chain Side Chain: -(CH2)3-NH-Boc deprotection Deprotection (e.g., TFA) Boc Group Removal start->deprotection 1. Acidolysis intermediate Protonated Ornithine Side Chain Side Chain: -(CH2)3-NH3+ deprotection->intermediate activated Deprotonated Ornithine Side Chain Side Chain: -(CH2)3-NH2 intermediate->activated 2. Deprotonation cyclization Intramolecular Nucleophilic Attack δ-Amino Group Attacks C-Terminal Carbonyl activated->cyclization 3. Cyclization lactam δ-Lactam Formation Cyclic Byproduct + H2O cyclization->lactam

Caption: Mechanism of δ-lactam formation.

This diagram illustrates the pathway from the Boc-protected ornithine residue to the final lactam byproduct. The key step is the intramolecular nucleophilic attack of the deprotected δ-amino group on the peptide backbone's C-terminal carbonyl carbon of the ornithine residue.

Data Summary: Recommended Deprotection Cocktails

Reagent CocktailApplication Notes
Standard: 95% TFA, 2.5% H₂O, 2.5% TISA good starting point for most peptides. Water and TIS act as scavengers for the tert-butyl cation.
For Arginine-rich peptides: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% ThioanisoleThioanisole is added to scavenge species that can modify tryptophan and methionine residues.
Mild: 50% TFA in DCMCan be used for sensitive sequences, but deprotection times will be longer. Not recommended for full cleavage.

Conclusion

The successful synthesis of peptides containing ornithine requires careful consideration of the potential for side reactions, particularly δ-lactam formation. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their target peptides. For particularly challenging syntheses, exploring alternative, orthogonal side-chain protecting groups for ornithine is a highly recommended preventative measure.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

How to improve solubility of H-Orn(Boc)-OH in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm now starting with some targeted Google searches to gather information on H-Or n(Boc)-OH's solubility in DMF and other organic solvents. I'm focusing on temperature effects and potential additives. I want to build a foundation for comparison.

Expanding Solubility Research

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Deepening Solubility Analysis

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Double coupling procedure for difficult H-Orn(Boc)-OH additions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

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Capping unreacted amines after H-Orn(Boc)-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Refining Search Parameters

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Validation & Comparative

H-Orn(Boc)-OH vs Fmoc-Orn(Boc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Initiating SPPS Research

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Analyzing SPPS Strategies

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Comparing Boc and Fmoc solid-phase peptide synthesis strategies

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get authoritative info on Boc and Fmoc SPPS strategies. I'm especially interested in the underlying chemistries, plus deprotection and coupling reactions. This phase should provide a strong foundation for deeper analysis and comparison of these two core methods.

Analyzing SPPS Strategies

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Expanding Search Criteria

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A Comparative Guide: Advantages of Boc Protection Over Cbz for Ornithine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For trifunctional amino acids like L-ornithine, which possesses two amino groups (Nα and Nδ) of differing reactivity, a robust and orthogonal protection strategy is not just a matter of convenience but a cornerstone of success. This guide provides an in-depth comparison between two of the most common N-protecting groups for the ornithine side chain (Nδ): the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. We will delve into the mechanistic nuances, practical advantages, and potential pitfalls of each, supported by established chemical principles, to demonstrate why the Boc group often emerges as the superior choice for modern solid-phase peptide synthesis (SPPS).

The Principle of Orthogonal Protection: The Foundation of Strategy

The synthesis of complex peptides requires "orthogonal" protecting groups. This means that each protecting group on the amino acid can be removed under a specific set of conditions without affecting the others. For ornithine, we typically need to temporarily protect the Nα-amino group during coupling and provide more permanent, or "semi-permanent," protection for the Nδ-side-chain amino group until the synthesis is complete.

The two most common strategies involve:

  • Fmoc/Boc Strategy: The Nα-amino group is protected with the base-labile Fmoc group, and the Nδ-amino group is protected with the acid-labile Boc group.

  • Boc/Cbz Strategy: The Nα-amino group is protected with the acid-labile Boc group (in traditional Boc-based SPPS), and the Nδ-amino group is protected with the Cbz group, which is removed by hydrogenolysis.

This guide will focus on the protection of the Nδ side chain, comparing the acid-labile Boc group against the hydrogenolysis-labile Cbz group.

The Contenders: A Head-to-Head Comparison

FeatureBoc (tert-butyloxycarbonyl) Z/Cbz (Benzyloxycarbonyl)
Structure t-Butyl ester of a carbamic acidBenzyl ester of a carbamic acid
Deprotection Method Acidolysis: Strong acids (e.g., TFA)Hydrogenolysis: Catalytic hydrogenation (e.g., H₂/Pd-C)
Orthogonality Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups.Orthogonal to Fmoc (base-labile) and Boc (acid-labile) groups.
Key Advantage Full compatibility with solution and solid-phase synthesis. Deprotection is fast, clean, and avoids heavy metal catalysts.Historically significant and effective for solution-phase synthesis.
Major Disadvantage Requires strong acid for removal, which can potentially cause side reactions with sensitive residues if not carefully controlled.Catalyst poisoning and a significant risk of side reactions, particularly for ornithine.

The Critical Flaw of Cbz Protection for Ornithine: The Lactam Side Reaction

The primary disadvantage of using Cbz to protect the Nδ-amino group of ornithine lies in the potential for a devastating side reaction during deprotection. The hydrogenolysis of the Cbz group proceeds via a carbamic acid intermediate which then decarboxylates. However, for ornithine, this process is often compromised.

During the Cbz-deprotection of a C-terminal ornithine residue, the newly liberated Nδ-amino group is perfectly positioned to perform an intramolecular nucleophilic attack on the activated C-terminal ester (especially when anchored to a resin in SPPS). This results in the formation of a stable, six-membered cyclic lactam, cleaving the peptide from the resin and terminating the synthesis prematurely.

This intramolecular cyclization is a significant yield-reducing side reaction that is notoriously difficult to prevent.

Caption: Cbz deprotection of ornithine leading to lactam formation.

In contrast, the deprotection of a Boc-protected ornithine side chain with trifluoroacetic acid (TFA) does not generate a free primary amine in a manner that promotes this cyclization. The Nα-amino group is typically already protonated under these acidic conditions, and the entire peptide is cleaved from the resin simultaneously with the side-chain deprotection, mitigating the risk of this specific side reaction.

Practical & Experimental Considerations

Deprotection Protocols: A Comparative Workflow

To illustrate the practical differences, here are the standard workflows for the deprotection of the Nδ-group.

Workflow 1: Boc-Group Deprotection (Acidolysis)

This is the standard final cleavage step in Fmoc-based SPPS.

G A Resin-Bound Peptide (Nδ-Boc-Orn) B Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) C Add Cocktail to Resin Incubate 2-4 hours at RT B->C D Filter and Collect Filtrate C->D E Precipitate Peptide (Cold Diethyl Ether) D->E F Isolate Crude Peptide (Centrifugation/Lyophilization) E->F

Caption: Workflow for Boc-ornithine deprotection and resin cleavage.

  • Expertise & Experience: This one-pot reaction is highly efficient and predictable. The use of scavengers like triisopropylsilane (TIS) is critical to quench the reactive tert-butyl cations generated during deprotection, preventing the alkylation of sensitive residues like tryptophan or methionine. The reaction is typically complete within a few hours and requires no special equipment beyond a fume hood.

Workflow 2: Cbz-Group Deprotection (Hydrogenolysis)

This procedure is more complex and less suited for SPPS.

G A Cbz-Protected Peptide in Solution (e.g., in MeOH, EtOH, or THF) B Add Catalyst (e.g., 10% Pd/C) A->B C Purge with H₂ Gas (Balloon or Hydrogenator) B->C D Stir Vigorously (Monitor by TLC/LC-MS) C->D E Filter through Celite (To remove catalyst) D->E F Evaporate Solvent (Isolate deprotected peptide) E->F

Caption: Workflow for Cbz-ornithine deprotection.

  • Trustworthiness: The reliability of this protocol is significantly lower. Key issues include:

    • Catalyst Poisoning: Sulfur-containing residues (methionine, cysteine) can poison the palladium catalyst, halting the reaction.

    • Incomplete Reactions: The heterogeneous nature of the reaction (solid catalyst, dissolved peptide) can lead to incomplete deprotection, complicating purification.

    • Safety & Equipment: Requires handling of flammable hydrogen gas and pyrophoric catalysts (in their dry form).

    • Lactam Formation: As discussed, this is a major risk for ornithine-containing peptides.

Summary: Why Boc is the Preferred Choice for Ornithine

CriterionNδ-Boc-OrnithineNδ-Cbz-Ornithine
Compatibility with SPPS Excellent. Deprotection is integrated into the final cleavage step.Poor. Hydrogenolysis is not compatible with resin-bound peptides and introduces significant risks.
Risk of Side Reactions Low. Risk of t-butylation is well-managed by scavengers.High. Significant risk of yield-destroying lactam formation.
Reaction Conditions Fast & Simple. A single cleavage cocktail is used.Complex & Hazardous. Requires H₂ gas, a catalyst, and careful monitoring.
Chemical Compatibility Compatible with most other amino acid residues.Incompatible with sulfur-containing residues.
Predictability & Yield High. The reaction is robust and high-yielding.Variable. Prone to incomplete reactions and side products, leading to lower yields.

Conclusion

While the Cbz group has a long and storied history in peptide chemistry, its application for the side-chain protection of ornithine is fraught with challenges, most notably the high propensity for intramolecular lactam formation during deprotection. The Boc group, in contrast, offers a more robust, reliable, and high-yielding strategy, especially within the context of modern Fmoc-based solid-phase peptide synthesis. Its deprotection via acidolysis is a clean, efficient process that integrates seamlessly into the final peptide cleavage and purification workflow. For researchers aiming for the highest possible yield and purity in the synthesis of ornithine-containing peptides, the choice is clear: Nδ-Boc-L-ornithine is the superior and more trustworthy building block.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. This textbook provides a foundational understanding of protecting groups and side reactions in peptide synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. A comprehensive review detailing various protecting groups and their associated side reactions, including cyclization. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. This paper is a cornerstone of Fmoc-SPPS methodology, detailing the use of scavengers during TFA cleavage. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. Discusses the concept of orthogonality and the limitations of various protecting groups, including catalyst poisoning for Cbz. [Link]

A Senior Application Scientist's Guide to H-Orn(Boc)-OH vs. H-Lys(Boc)-OH in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of peptide synthesis, the choice of amino acid building blocks is paramount, dictating the final peptide's structure, stability, and biological activity. Among the vast arsenal of available derivatives, the Boc-protected basic amino acids H-Lys(Boc)-OH and its shorter homolog, H-Orn(Boc)-OH, are fundamental. While both introduce a positive charge at physiological pH via their side-chain amino groups, the subtle difference of a single methylene group in their side chains leads to significant downstream consequences in peptide design and function.

This guide provides a comprehensive comparison of H-Orn(Boc)-OH and H-Lys(Boc)-OH, moving beyond a simple catalog of properties to explore the causal relationships between their structures and their performance in peptide synthesis and biological applications. The insights presented herein are grounded in established chemical principles and supported by experimental evidence to empower researchers in making informed decisions for their specific peptide design challenges.

Structural and Physicochemical Properties: A Tale of One Carbon

At a cursory glance, Ornithine (Orn) and Lysine (Lys) are remarkably similar. Both possess a primary amino group on their side chain, which is crucial for various biological interactions and is strategically protected with a tert-butyloxycarbonyl (Boc) group for controlled synthesis. However, the key distinction lies in the length of the aliphatic side chain: Lysine has a four-carbon chain separating the α-carbon from the ε-amino group, while Ornithine has a three-carbon chain leading to its δ-amino group.

G cluster_Orn H-Orn(Boc)-OH cluster_Lys H-Lys(Boc)-OH Orn_alpha α-C Orn_cooh COOH Orn_alpha->Orn_cooh Orn_nh2 NH2 Orn_alpha->Orn_nh2 Orn_beta β-CH2 Orn_alpha->Orn_beta Orn_gamma γ-CH2 Orn_beta->Orn_gamma Orn_delta δ-CH2 Orn_gamma->Orn_delta Orn_nhboc NH(Boc) Orn_delta->Orn_nhboc Lys_alpha α-C Lys_cooh COOH Lys_alpha->Lys_cooh Lys_nh2 NH2 Lys_alpha->Lys_nh2 Lys_beta β-CH2 Lys_alpha->Lys_beta Lys_gamma γ-CH2 Lys_beta->Lys_gamma Lys_delta δ-CH2 Lys_gamma->Lys_delta Lys_epsilon ε-CH2 Lys_delta->Lys_epsilon Lys_nhboc NH(Boc) Lys_epsilon->Lys_nhboc

Figure 1: Chemical structures of H-Orn(Boc)-OH and H-Lys(Boc)-OH, highlighting the difference in side-chain length.

This seemingly minor structural variance has a cascading effect on several key parameters relevant to peptide chemistry, as summarized in the table below.

PropertyH-Orn(Boc)-OHH-Lys(Boc)-OHSignificance in Peptide Design
Molecular Weight 232.27 g/mol 246.30 g/mol Affects overall peptide mass and stoichiometric calculations during synthesis.
Side Chain Length 3 carbons (δ-amino)4 carbons (ε-amino)Influences conformational flexibility, the geometry of salt bridges, and interactions with binding partners.
pKa of Side Chain ~10.5~10.8Subtle difference can affect the protonation state and electrostatic interactions at specific physiological pH values.
Hydrophobicity Less hydrophobicMore hydrophobicThe additional methylene group in Lysine contributes to slightly increased hydrophobicity, which can impact peptide solubility and folding.

Performance in Solid-Phase Peptide Synthesis (SPPS)

Both H-Orn(Boc)-OH and H-Lys(Boc)-OH are workhorses in Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc group on the side chain is stable to the repetitive TFA deprotection of the Nα-Boc group but can be removed with stronger acids like HF, providing an orthogonal protection strategy.

Coupling Efficiency and Potential Side Reactions

In standard SPPS protocols, both amino acids generally exhibit excellent coupling efficiencies. However, the shorter side chain of Ornithine can, in certain sequence contexts, present a higher risk of lactam formation. This intramolecular cyclization reaction can occur between the activated C-terminus and the side-chain δ-amino group, leading to a truncated peptide and a difficult-to-remove byproduct.

G cluster_workflow Boc-SPPS Workflow cluster_side_reaction Ornithine Side Reaction Resin Resin Deprotection1 Nα-Boc Deprotection (TFA) Resin->Deprotection1 Neutralization Neutralization (DIEA) Deprotection1->Neutralization Coupling Amino Acid Coupling (H-AA(Boc)-OH, DIC/HOBt) Neutralization->Coupling Deprotection2 Nα-Boc Deprotection (TFA) Coupling->Deprotection2 Repeat for each residue Cleavage Final Cleavage (HF) Coupling->Cleavage After final residue ActivatedOrn Activated C-terminal Orn Deprotection2->Neutralization Peptide Purified Peptide Cleavage->Peptide Lactam δ-Lactam Formation ActivatedOrn->Lactam Intramolecular Cyclization

Analytical methods for confirming H-Orn(Boc)-OH incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Refining Methodologies Research

I'm now focusing on specific protocols for LC-MS, NMR, and Edman degradation, searching for detailed procedures and experimental data to explain the rationale behind each method. My queries target terms like "protocol for LC-MS analysis of peptides," and "interpreting mass spectra of ornithine peptides." I'm also preparing to develop Graphviz diagrams for visual representation. After that, I will compile the quantitative data into tables and write the first draft of the main body, with citations.

A Senior Application Scientist's Guide to the Purity Analysis of Synthetic H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of protected amino acids is a critical determinant of downstream success. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-δ-tert-butoxycarbonyl-L-ornithine (H-Orn(Boc)-OH), a key building block in the synthesis of complex peptides. We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions in your quality control workflows.

Introduction to H-Orn(Boc)-OH and its Significance

H-Orn(Boc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine, where the side-chain (δ-amino) is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions at the δ-amino group during peptide bond formation. The quality of H-Orn(Boc)-OH directly impacts the impurity profile of the final peptide product, making rigorous purity analysis an indispensable step.

The Impurity Landscape: What to Look For

The synthesis of H-Orn(Boc)-OH, typically involving the reaction of L-ornithine with a Boc-protection reagent like di-tert-butyl dicarbonate ((Boc)₂O), can lead to a range of impurities. A thorough purity analysis must be capable of detecting and quantifying these potential contaminants.

Common Impurities in H-Orn(Boc)-OH Synthesis:

  • Unreacted Starting Materials: Residual L-ornithine and (Boc)₂O.

  • Di-Boc Species: N-α, N-δ-bis(tert-butoxycarbonyl)-L-ornithine, resulting from over-protection.

  • Positional Isomer: N-α-(tert-butoxycarbonyl)-L-ornithine, where the Boc group is on the wrong amino group.

  • Enantiomeric Impurity: The presence of the D-enantiomer, H-D-Orn(Boc)-OH.

  • Related Amino Acid Impurities: Impurities from the starting L-ornithine, such as arginine.

  • Solvent Residues: Residual solvents from the synthesis and purification process.

A Comparative Analysis of Key Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive purity assessment of H-Orn(Boc)-OH. Below, we compare the utility of several instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is the workhorse for determining the chemical purity of protected amino acids. Its high resolution allows for the separation of the main compound from closely related impurities.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More hydrophobic molecules are retained longer on the column.

Strengths:

  • High resolution and sensitivity.

  • Quantitative accuracy and precision.

  • Well-established and robust methodology.

Limitations:

  • May not resolve all co-eluting impurities without method optimization.

  • Does not provide structural information on its own.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

The presence of the D-enantiomer can have significant biological consequences. Chiral HPLC is the gold standard for determining the enantiomeric purity of amino acid derivatives.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Polysaccharide-based CSPs are often effective for Boc-protected amino acids.

Strengths:

  • Direct and accurate quantification of enantiomeric excess.

  • High sensitivity for detecting trace amounts of the undesired enantiomer.

Limitations:

  • Requires specialized and often more expensive columns.

  • Method development can be more complex than for standard RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of H-Orn(Boc)-OH and the identification of impurities.

Principle: NMR detects the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed structural information.

Strengths:

  • Provides unambiguous structural information.

  • Can identify and quantify impurities without the need for reference standards in some cases (qNMR).

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to HPLC and MS.

  • Complex mixtures can lead to overlapping signals, making interpretation difficult.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the analyte and its impurities. It is often coupled with HPLC (LC-MS) for enhanced analytical power.

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Strengths:

  • High sensitivity and specificity.

  • Provides molecular weight information, confirming the identity of the target compound and potential impurities.

  • Fragmentation analysis (MS/MS) can provide structural information.

Limitations:

  • Typically provides relative quantification unless isotopic standards are used.

  • Ionization efficiency can vary between compounds, affecting quantitative accuracy.

Comparative Performance Data

The following table provides an illustrative comparison of the expected performance of these techniques in the analysis of H-Orn(Boc)-OH.

Analytical TechniqueParameterTypical PerformanceApplication for H-Orn(Boc)-OH Purity
RP-HPLC Purity Assay>99% with validated methodQuantifies chemical purity and separates most process-related impurities.
Limit of Quantification (LOQ)~0.05%Detection of trace impurities.
Chiral HPLC Enantiomeric Purity>99.9% enantiomeric excess (e.e.)Quantifies the amount of the D-enantiomer.
LOQ for D-enantiomer~0.05%Ensures stereochemical integrity.
¹H NMR Structural ConfirmationConclusiveVerifies the chemical structure and identifies major impurities.
Limit of Detection (LOD)~0.1-1%Not ideal for trace impurity detection.
LC-MS Molecular Weight Confirmation± 0.1 Da with high resolution MSConfirms the identity of H-Orn(Boc)-OH and provides molecular weights of impurities.
SensitivityPicogram to femtogram levelHighly sensitive detection of impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

RP-HPLC Method for Chemical Purity

This protocol is a robust starting point for assessing the chemical purity of H-Orn(Boc)-OH.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the H-Orn(Boc)-OH sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate the peak areas of all components. Calculate the purity of H-Orn(Boc)-OH as the percentage of the main peak area relative to the total peak area.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the D-enantiomer of H-Orn(Boc)-OH.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). Note: The optimal mobile phase composition should be determined experimentally.

  • Sample Diluent: Mobile Phase

Procedure:

  • Sample Preparation: Prepare a solution of H-Orn(Boc)-OH in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Identify and integrate the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity (% e.e.) using the formula: [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

¹H NMR Spectroscopy

This protocol outlines the acquisition of a ¹H NMR spectrum for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterated methanol, MeOD-d₄, or Deuterated chloroform, CDCl₃)

  • Internal Standard (optional, for qNMR): e.g., Maleic acid

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of H-Orn(Boc)-OH in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the respective protons in the H-Orn(Boc)-OH molecule.

    • Expected Chemical Shifts (illustrative, in MeOD-d₄):

      • δ ~1.45 ppm (singlet, 9H, Boc group)

      • δ ~1.6-1.9 ppm (multiplet, 4H, β and γ-CH₂)

      • δ ~3.1 ppm (triplet, 2H, δ-CH₂)

      • δ ~3.8 ppm (triplet, 1H, α-CH)

LC-MS Analysis

This protocol combines the separation power of HPLC with the detection capabilities of MS.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • LC Separation: Perform the separation using the RP-HPLC method described in section 5.1.

  • MS Detection:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-500

    • Data Analysis: Extract the mass spectra for the main peak and any impurity peaks. The expected [M+H]⁺ ion for H-Orn(Boc)-OH is m/z 233.15.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical flow of the purity analysis process and a potential impurity profile.

PurityAnalysisWorkflow cluster_0 Purity Analysis of H-Orn(Boc)-OH Sample H-Orn(Boc)-OH Sample HPLC RP-HPLC for Chemical Purity Sample->HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Sample->Chiral_HPLC NMR NMR for Structural Confirmation Sample->NMR LCMS LC-MS for Molecular Weight Verification Sample->LCMS Report Comprehensive Purity Report HPLC->Report Chiral_HPLC->Report NMR->Report LCMS->Report

Caption: Workflow for the comprehensive purity analysis of H-Orn(Boc)-OH.

ImpurityProfile cluster_1 Potential Impurity Profile of H-Orn(Boc)-OH Main H-Orn(Boc)-OH Imp1 L-Ornithine Main->Imp1 Starting Material Imp2 Di-Boc-Ornithine Main->Imp2 Over-reaction Imp3 D-Orn(Boc)-OH Main->Imp3 Enantiomer Imp4 Solvent Residues Main->Imp4 Process-related

Caption: Illustrative impurity profile for synthetic H-Orn(Boc)-OH.

Conclusion

The purity of H-Orn(Boc)-OH is a critical quality attribute that requires a multi-pronged analytical approach. While RP-HPLC is indispensable for determining chemical purity, it should be complemented by chiral HPLC to ensure enantiomeric integrity. NMR and MS provide orthogonal, confirmatory data that are invaluable for structural verification and impurity identification. By implementing a robust analytical strategy that incorporates these techniques, researchers and drug developers can ensure the quality of their starting materials and the ultimate success of their synthetic endeavors.

References

  • Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Organic Syntheses. (n.d.). N-Boc-L-phenylalanine. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Szókán, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography, 17(13), 2759-2774. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

A Comparative Guide to Coupling Reagents for H-Orn(Boc)-OH: HBTU vs. HATU

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly influencing reaction efficiency, yield, and the purity of the final peptide. This is particularly true when incorporating amino acids with bulky side chains or those prone to side reactions, such as H-Orn(Boc)-OH. This guide provides an in-depth comparison of two widely used uronium-based coupling reagents, HBTU and HATU, to inform the selection process for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative performance data, and provide detailed experimental protocols.

The Critical Role of the Coupling Reagent

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is not a spontaneous process. It requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. Coupling reagents are the activators that facilitate this crucial transformation. An ideal coupling reagent should promote rapid and efficient amide bond formation while minimizing side reactions, particularly racemization, which can compromise the biological activity of the final peptide.

HBTU and HATU: A Tale of Two Reagents

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are both highly efficient coupling reagents. Their efficacy stems from their ability to form activated esters with the carboxyl group of an N-protected amino acid. However, subtle differences in their structure and the nature of the active ester formed can lead to significant variations in performance.

Mechanism of Action

The activation process for both HBTU and HATU involves the formation of an active ester, which then readily reacts with the free amine of the growing peptide chain.

HBTU Activation Pathway:

HBTU_Activation H_Orn_Boc_OH H-Orn(Boc)-OH Active_Ester OBt Active Ester H_Orn_Boc_OH->Active_Ester Activation HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide Coupling Tetramethylurea Tetramethylurea Active_Ester->Tetramethylurea HOBt HOBt Active_Ester->HOBt Peptide_N_Terminus Peptide N-Terminus Peptide_N_Terminus->Coupled_Peptide

Caption: HBTU activation of H-Orn(Boc)-OH.

In the presence of a base, such as diisopropylethylamine (DIPEA), HBTU reacts with the carboxyl group of H-Orn(Boc)-OH to form an unstable O-acylisourea intermediate. This intermediate rapidly rearranges to form the more stable OBt (1-hydroxybenzotriazole) active ester, which then reacts with the N-terminus of the peptide chain to form the desired amide bond.

HATU Activation Pathway:

HATU_Activation H_Orn_Boc_OH H-Orn(Boc)-OH Active_Ester OAt Active Ester H_Orn_Boc_OH->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide Coupling Tetramethylurea Tetramethylurea Active_Ester->Tetramethylurea HOAt HOAt Active_Ester->HOAt Peptide_N_Terminus Peptide N-Terminus Peptide_N_Terminus->Coupled_Peptide

Caption: HATU activation of H-Orn(Boc)-OH.

The mechanism for HATU is analogous to that of HBTU. However, HATU incorporates HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen atom in the pyridine ring of HOAt makes it a more effective leaving group and a better catalyst for the aminolysis reaction compared to HOBt. This seemingly minor structural difference has a profound impact on the reactivity of the resulting active ester.

Performance Comparison: HBTU vs. HATU

The enhanced reactivity of the OAt active ester formed by HATU often translates to faster and more complete coupling reactions, particularly for sterically hindered amino acids or difficult sequences.

ParameterHBTUHATURationale
Coupling Efficiency HighVery HighThe OAt active ester formed by HATU is more reactive than the OBt ester from HBTU, leading to faster acylation.
Racemization LowVery LowThe basicity of the HOAt leaving group helps to suppress racemization by minimizing the lifetime of the potentially racemization-prone oxazolone intermediate.
Side Reactions Potential for guanidinylation of the N-terminusLower propensity for side reactionsWhile both can lead to guanidinylation, the faster kinetics of HATU-mediated coupling can reduce the time available for this side reaction to occur.
Cost Less ExpensiveMore ExpensiveThe synthesis of HOAt is more complex than that of HOBt, leading to a higher cost for HATU.

Experimental Protocols

To provide a practical context for this comparison, we present standardized protocols for the coupling of H-Orn(Boc)-OH using both HBTU and HATU. These protocols are designed for a standard solid-phase peptide synthesis workflow on a 0.1 mmol scale.

General Peptide Synthesis Workflow

SPPS_Workflow Start Start: Resin with Free Amine Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash (e.g., DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (H-Orn(Boc)-OH + Reagent) Wash1->Coupling Wash2 Wash (e.g., DMF, DCM) Coupling->Wash2 Capping Optional: Capping (e.g., Acetic Anhydride) Wash2->Capping Wash3 Wash (e.g., DMF, DCM) Capping->Wash3 Repeat Repeat for Next Amino Acid Wash3->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage No End End: Purified Peptide Cleavage->End

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Coupling of H-Orn(Boc)-OH using HBTU

Materials:

  • Fmoc-deprotected resin (0.1 mmol)

  • H-Orn(Boc)-OH (0.5 mmol, 5 eq)

  • HBTU (0.5 mmol, 5 eq)

  • Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve H-Orn(Boc)-OH and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically turn a pale yellow.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected resin.

  • Mixing: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.

Protocol 2: Coupling of H-Orn(Boc)-OH using HATU

Materials:

  • Fmoc-deprotected resin (0.1 mmol)

  • H-Orn(Boc)-OH (0.5 mmol, 5 eq)

  • HATU (0.5 mmol, 5 eq)

  • Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve H-Orn(Boc)-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected resin.

  • Mixing: Agitate the reaction mixture at room temperature. Due to the higher reactivity of HATU, the coupling time can often be reduced to 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Following a negative Kaiser test, drain the reaction vessel and wash the resin extensively with DMF and DCM.

Conclusion and Recommendations

Both HBTU and HATU are excellent coupling reagents for the incorporation of H-Orn(Boc)-OH in peptide synthesis. The choice between them often comes down to a balance of cost, desired reaction speed, and the complexity of the peptide being synthesized.

  • HBTU remains a robust and cost-effective choice for many standard peptide sequences. Its performance is reliable, and it represents a good balance of efficiency and economy.

  • HATU is the preferred reagent for more challenging couplings. This includes sterically hindered amino acids, "difficult" sequences prone to aggregation, and instances where minimizing racemization is of the utmost importance. The higher cost of HATU is often justified by improved yields and purity, which can reduce the time and expense of downstream purification.

For the specific case of H-Orn(Boc)-OH, which is not exceptionally sterically hindered, HBTU will likely provide satisfactory results in most cases. However, if this residue is being coupled to a bulky N-terminal amino acid or is part of a sequence known to be difficult, the use of HATU is highly recommended to ensure a successful outcome.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201–203. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

Orthogonal protection strategies using H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Safety Operating Guide

H-Orn(Boc)-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Disposal

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Personal protective equipment for handling H-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Developing PPE Guide

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Orn(Boc)-OH
Reactant of Route 2
Reactant of Route 2
H-Orn(Boc)-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.